molecular formula C11H13N3O2S B13884415 N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide

N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13884415
M. Wt: 251.31 g/mol
InChI Key: DCJAOTYCPOKWPF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a sulfonamide group and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethylphenylhydrazine with a suitable sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonamide group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methyl groups. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent. Its sulfonamide group is known for its antibacterial properties, which can be harnessed in the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide
  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-thiol
  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-amine

Comparison:

  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties.
  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide features a carboxamide group, making it more suitable for applications requiring hydrogen bonding interactions.
  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-thiol contains a thiol group, which can participate in redox reactions and form disulfide bonds.
  • N-(3,5-dimethylphenyl)-1H-pyrazole-4-amine has an amine group, providing basicity and nucleophilicity for various chemical reactions.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-8-3-9(2)5-10(4-8)14-17(15,16)11-6-12-13-7-11/h3-7,14H,1-2H3,(H,12,13)

InChI Key

DCJAOTYCPOKWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CNN=C2)C

Origin of Product

United States

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